Methyl Morpholinoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-morpholin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6-8-2-4-11-5-3-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMOFXOWXXOMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361465 | |
| Record name | Methyl Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35855-10-8 | |
| Record name | Methyl Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Methyl Morpholinoacetate
Direct Synthesis Approaches for Methyl Morpholinoacetate
The most straightforward methods for synthesizing this compound involve creating the core structure in a single key step, typically through N-alkylation or esterification.
Esterification Reactions Employing Morpholine (B109124) and Glycolic Acid Derivatives
This classical approach involves two conceptual steps: the formation of N-morpholinoacetic acid followed by its esterification with methanol (B129727). The initial N-alkylation of morpholine with a haloacetic acid, such as chloroacetic acid, yields N-morpholinoacetic acid. Subsequent esterification of this acid with methanol produces the target methyl ester.
The direct N-alkylation of morpholine with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939), is also a highly effective direct route. fluorine1.ruresearchgate.net This reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbon of the methyl haloacetate, displacing the halide to form this compound directly. researchgate.net This method is often preferred for its efficiency. A similar reaction has been documented for the synthesis of the corresponding ethyl ester, where morpholine is reacted with ethyl chloroacetate in a solvent like benzene (B151609) with a base such as triethylamine (B128534) to facilitate the reaction. researchgate.netresearchgate.net
In a related synthesis, the reaction of perfluoromorpholinimine with cesium fluoride (B91410) generates a stable perfluorinated aza-anion. This anion's subsequent reaction with methyl chloroacetate proceeds slowly, even with heating, resulting in a low yield of the perfluorinated this compound analog. fluorine1.ru
The esterification of carboxylic acids is frequently catalyzed by acids. For the esterification of N-morpholinoacetic acid with methanol, common Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids can be employed to protonate the carboxylic acid, thereby activating it for nucleophilic attack by methanol. mdpi.com
Heterogeneous acid catalysts are also widely used due to their ease of separation from the reaction mixture. austinpublishinggroup.com Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15, Indion-190), zeolites, and sulfonated biochar have proven effective in various esterification reactions, including that of acetic acid with methanol. austinpublishinggroup.comconicet.gov.ar These catalysts function by providing acidic sites on a solid support, which facilitates the esterification mechanism in a manner similar to homogeneous acids but with the added benefits of reduced corrosion and simplified product purification. mdpi.comaustinpublishinggroup.commdpi.com For instance, zirconium tungstate (B81510) has been used as a solid acid catalyst for the esterification of various organic acids with methanol and ethanol (B145695). asianpubs.org
The following table summarizes various catalytic systems used in esterification reactions relevant to the synthesis of acetate (B1210297) esters.
| Catalyst Type | Examples | Reaction | Reference |
| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄) | Esterification of a carboxylic acid with methanol. | |
| Heterogeneous Ion-Exchange Resin | Amberlyst-15, Indion-190 | Esterification of acetic acid with methanol. | austinpublishinggroup.com |
| Heteropolyacid-based Ionic Liquid | Pyridinium (B92312) propyl sulfonate, tungstophosphoric acid | Esterification of glycerol (B35011) with acetic acid. | mdpi.com |
| Solid Acid | Zirconium Tungstate | Esterification of various organic acids with methanol. | asianpubs.org |
| Sulfonated Biochar | Sulfonated waste-derived biochar | Esterification of oleic acid with methanol. | mdpi.com |
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, solvent choice, and the use of additives.
Temperature: Esterification reactions are typically equilibrium-limited, and temperature plays a significant role. Higher temperatures generally increase the reaction rate. austinpublishinggroup.com For the N-alkylation of a perfluorinated morpholine derivative with methyl chloroacetate, the reaction was heated to 40-50°C to proceed, although the yield remained low. fluorine1.ru In the synthesis of related compounds, reflux conditions are often employed. researchgate.netscielo.br However, excessively high temperatures can lead to side reactions, so an optimal temperature must be determined experimentally. whiterose.ac.uk
Solvent: The choice of solvent can influence reaction rates and yields. For the synthesis of ethyl morpholinoacetate, solvents like diethyl ether and benzene have been used. researchgate.net Acetonitrile (B52724) has also been noted as an effective solvent in related oxidative coupling reactions involving morpholinoacetate derivatives, sometimes offering a better balance between conversion and selectivity than more common solvents like dichloromethane (B109758) or benzene. scielo.br
Additives: In N-alkylation reactions to form morpholinoacetate esters, a base is often added to neutralize the hydrogen halide formed as a byproduct. Triethylamine is a commonly used base for this purpose. researchgate.netresearchgate.net For esterification reactions, removing water as it is formed can shift the equilibrium toward the product side, thus increasing the yield. This can be achieved through methods like azeotropic distillation or the use of dehydrating agents. mdpi.com
The table below outlines findings from optimization studies on related esterification and N-alkylation reactions.
| Parameter | Condition | Observation | Reference |
| Temperature | Increased from 323 K to 353 K | Increased the rate of conversion for the esterification of acetic acid. | austinpublishinggroup.com |
| Solvent | Acetonitrile vs. Benzene/Dichloromethane | Acetonitrile provided a better balance of conversion and selectivity in Ag(I)-promoted oxidative coupling. | scielo.br |
| Catalyst Loading | Increased catalyst loading | Showed a strong positive influence on the reaction rate of acetic acid esterification. | austinpublishinggroup.com |
| Reaction Time | Optimized from 20 h to 4 h | No significant impact on conversion and selectivity in an oxidative coupling reaction. | scielo.br |
Amidation/Transamidation Pathways Leading to Morpholinoacetate Esters
While less common, pathways involving amidation could conceptually lead to morpholinoacetate esters. One such route could start with the synthesis of morpholin-N-ethyl acetohydrazide, which is prepared by reacting ethyl morpholinoacetate with hydrazine (B178648) hydrate (B1144303). researchgate.net This hydrazide serves as an intermediate for creating more complex heterocyclic structures but illustrates an amidation step from the ester.
Indirect Synthetic Routes to this compound Precursors
Indirect routes involve the formation of a precursor molecule that can then be converted to this compound. Multicomponent reactions are particularly useful in this context.
Mannich-Type Reactions Utilizing Morpholine
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. mdpi.com A variation of this, the Petasis-Boron Mannich reaction, combines an amine (like morpholine), a carbonyl compound (like glyoxylic acid), and an organoboronic acid to produce α-amino acids. ijpsr.com The resulting N-morpholino substituted amino acid can then be esterified with methanol to yield this compound. ijpsr.com
Another relevant Mannich-type reaction involves reacting morpholine, an aldehyde (like ethyl glyoxylate), and an aromatic compound (like 5-chloro-8-hydroxyquinoline) to form an α-amino ester derivative directly. mdpi.com For example, a mixture of 5-chloro-8-hydroxyquinoline (B194070), ethyl glyoxylate (B1226380), and morpholine in toluene, when heated, produces ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate. mdpi.com
Furthermore, hafnium triflate (Hf(OTf)₄) has been shown to catalyze a Mannich-type reaction between N,O-acetals (which can be derived from morpholine), and ketene (B1206846) silyl (B83357) acetals to produce various amino acid derivatives under mild conditions. organic-chemistry.orgthieme-connect.com This highlights a sophisticated pathway for constructing the morpholinoacetate framework.
Modified Mannich Reactions for Substituted Morpholinoacetates
The Mannich reaction, a three-component condensation, serves as a foundational method for synthesizing β-amino-carbonyl compounds, known as Mannich bases. wikipedia.org A significant variation, the modified Mannich reaction, is employed to create substituted morpholinoacetates. This reaction typically involves an electron-rich aromatic compound (like a naphthol), an amine (morpholine), and an aldehyde component (such as ethyl glyoxylate or glyoxylic acid). u-szeged.hu
For instance, new aminonaphthol derivatives have been synthesized by reacting 2- and 1-naphthol (B170400) with morpholine and using ethyl glyoxylate as the aldehyde component. u-szeged.hu This C-C bond-forming reaction provides an activated C-H bond necessary for the synthesis of arylglycine derivatives, which are a non-proteinogenic class of α-amino acids. u-szeged.hu Similarly, the synthesis of a bifunctional precursor, ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate, was achieved via a modified Mannich reaction involving 5-chloro-8-hydroxyquinoline, morpholine, and ethyl glyoxylate. researchgate.netresearchgate.net The use of p-toluenesulfonic acid as a catalyst has been shown to increase the reaction yield in some cases. u-szeged.hu
Applications in the Synthesis of Complex Heterocyclic Scaffolds
The substituted morpholinoacetates synthesized via the Mannich reaction are valuable intermediates for building complex heterocyclic scaffolds. nih.gov These intermediates can undergo subsequent cyclization reactions to generate diverse molecular frameworks. nih.govnih.gov
A notable application is the use of these Mannich bases in [4+2] cycloaddition reactions. Mechanistically, the bifunctional precursor can lose morpholine to form a partially aromatic ortho-quinone methide (o-QM) intermediate. u-szeged.hu This highly reactive intermediate can then be trapped by various dienophiles, such as cyclic imines (e.g., 3,4-dihydroisoquinoline), to produce new, complex α-amino acid esters. u-szeged.hu This method has been proven to be both regio- and diastereoselective, leading to the formation of a single product with a trans relative configuration of the newly formed stereogenic centers. u-szeged.hu The sequencing of multicomponent reactions like the Mannich reaction with subsequent ring-forming strategies is a powerful tool for rapidly accessing diverse and complex heterocyclic structures. nih.gov
Oxidative C-H Functionalization of α-Amino Esters
A modern strategy for creating derivatives of α-amino esters like this compound involves the direct functionalization of the sp³ C-H bond adjacent to the nitrogen atom. beilstein-journals.org This approach circumvents the need for pre-functionalized starting materials and offers a more direct route to arylglycine derivatives. beilstein-journals.orgnih.gov The oxidative coupling of α-amino esters with phenols and naphthols can proceed smoothly under ambient conditions, providing a new avenue for C-H functionalization. nih.govd-nb.info
The reaction of ethyl 2-morpholinoacetate with various naphthols and phenols has been successfully demonstrated, yielding the corresponding arylglycine derivatives in satisfactory amounts. beilstein-journals.orgnih.gov
Table 1: Oxidative Coupling of Ethyl 2-morpholinoacetate with Naphthols and Phenols beilstein-journals.org Reaction conditions: naphthols or phenols (0.5 mmol), ethyl 2-morpholinoacetate (0.6 mmol), and mCPBA (0.6 mmol) in CH2Cl2 (3.0 mL) at 25 °C.
| Entry | Phenol (B47542)/Naphthol | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Naphthol (B1666908) | Ethyl 2-(1-hydroxy-2-naphthyl)-2-morpholinoacetate | 79 |
| 2 | 1-Naphthol | Ethyl 2-(2-hydroxy-1-naphthyl)-2-morpholinoacetate | 64 |
| 3 | 2-Methoxy-1-naphthol | Ethyl 2-(2-hydroxy-3-methoxy-1-naphthyl)-2-morpholinoacetate | 64 |
| 4 | 6-Bromo-2-naphthol | Ethyl 2-(6-bromo-2-hydroxy-1-naphthyl)-2-morpholinoacetate | 79 |
| 5 | Phenol | Ethyl 2-(2-hydroxyphenyl)-2-morpholinoacetate | 66 |
| 6 | p-Cresol | Ethyl 2-(2-hydroxy-5-methylphenyl)-2-morpholinoacetate | 30 |
| 7 | p-Methoxyphenol | Ethyl 2-(2-hydroxy-5-methoxyphenyl)-2-morpholinoacetate | 30 |
| 8 | p-tert-Butylphenol | Ethyl 2-(5-tert-butyl-2-hydroxyphenyl)-2-morpholinoacetate | 35 |
| 9 | o-Isopropylphenol | Ethyl 2-(2-hydroxy-3-isopropylphenyl)-2-morpholinoacetate | 55 |
Mechanistic Insights into Oxidative Coupling Reactions
The proposed mechanism for the oxidative coupling of α-amino esters with phenols and naphthols involves the initial oxidation of the tertiary amine. beilstein-journals.org The oxidant, such as meta-chloroperoxybenzoic acid (mCPBA), first oxidizes the nitrogen atom of ethyl 2-morpholinoacetate to form an amine N-oxide intermediate. beilstein-journals.orgnih.gov
This N-oxide then interacts with an acid present in the medium (in this case, 3-chlorobenzoic acid, a byproduct of mCPBA reduction) to generate a key electrophilic species: an iminium ion. beilstein-journals.orgnih.gov This iminium ion is then susceptible to nucleophilic attack. The electron-rich phenol or naphthol acts as the nucleophile, attacking the iminium ion in a Mannich-type reaction to form the new C-C bond and generate the final arylglycine product. beilstein-journals.org The 3-chlorobenzoate (B1228886) anion generated in the process acts as a proton acceptor to complete the catalytic cycle. beilstein-journals.org
Catalyst Systems in Oxidative Functionalization (e.g., mCPBA)
The success of the oxidative C-H functionalization hinges on the choice of the oxidant. Meta-chloroperoxybenzoic acid (mCPBA) has been identified as a highly effective oxidant for these transformations, enabling the reactions to proceed smoothly under ambient conditions without the need for a metal catalyst. beilstein-journals.orgnih.govd-nb.info
Studies optimizing the reaction conditions for the coupling of 2-naphthol with ethyl 2-morpholinoacetate found that using 1.2 equivalents of both the amino ester and mCPBA provided the best yields (up to 79%). nih.govd-nb.info Further increasing the amount of reagents or adding a copper catalyst like Cu(OTf)₂ did not improve the outcome. nih.govd-nb.info The choice of solvent was also critical, with dichloromethane (CH₂Cl₂) proving to be superior to other solvents like acetonitrile (CH₃CN), tetrahydrofuran (B95107) (THF), and dioxane. d-nb.info
Synthesis from α-Benzotriazolyl-α-morpholinoacetate
A distinct synthetic pathway utilizes ethyl α-benzotriazolyl-α-morpholinoacetate as a versatile starting material for generating complex heterocyclic systems, particularly functionalized imidazo[1,2-a]pyridines. rsc.org These structures are recognized as biologically and pharmaceutically active molecules. rsc.orgjst.go.jp
The general strategy involves a multicomponent reaction. For example, ethyl α-benzotriazolyl-α-morpholinoacetate can first be reacted with a primary heterocyclic amidine, such as 2-aminopyridine, to replace the benzotriazole (B28993) group. rsc.org The resulting intermediate then reacts with an isocyanide in a catalyzed cyclization to form the final 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine (B132010) product in moderate to good yields. rsc.org
Gallium(III) Triflate (Ga(OTf)₃) Catalysis in Derivatization
Gallium(III) triflate (Ga(OTf)₃) has emerged as a highly efficient Lewis acid catalyst for promoting the synthesis of heterocyclic compounds from ethyl α-benzotriazolyl-α-morpholinoacetate. rsc.orgrsc.org Ga(OTf)₃ is known for its water tolerance, low required catalyst loading, and high efficiency in various acid-catalyzed reactions. nih.gov
In the synthesis of imidazo[1,2-a]pyridine derivatives, Ga(OTf)₃ is instrumental in the final cyclization step. After the initial substitution of the benzotriazole group with an aminopyridine, the Ga(OTf)₃-catalyzed reaction with an isocyanide proceeds to form the fused imidazole (B134444) ring. rsc.org Optimization studies have shown that a catalyst loading of just 1 mol% of Ga(OTf)₃ in dioxane at 100 °C for 2 hours provides the target products in good yields. rsc.org This methodology offers a straightforward and efficient route to complex heterocyclic structures from readily available starting materials. rsc.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 2-morpholinoacetate |
| 2-Naphthol |
| 1-Naphthol |
| Phenol |
| Ethyl glyoxylate |
| Glyoxylic acid |
| Morpholine |
| p-toluenesulfonic acid |
| 3,4-dihydroisoquinoline |
| meta-chloroperoxybenzoic acid (mCPBA) |
| 3-chlorobenzoic acid |
| Copper(II) triflate (Cu(OTf)₂) |
| Dichloromethane |
| Acetonitrile |
| Tetrahydrofuran (THF) |
| Dioxane |
| Ethyl α-benzotriazolyl-α-morpholinoacetate |
| Imidazo[1,2-a]pyridines |
| 2-aminopyridine |
| Isocyanide |
| Gallium(III) triflate (Ga(OTf)₃) |
| 5-chloro-8-hydroxyquinoline |
| Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate |
| 2-Methoxy-1-naphthol |
| 6-Bromo-2-naphthol |
| p-Cresol |
| p-Methoxyphenol |
| p-tert-Butylphenol |
| o-Isopropylphenol |
Nucleophilic Displacement Reactions
The primary and most conventional method for synthesizing this compound involves a nucleophilic displacement reaction. This pathway leverages the nucleophilic character of the secondary amine in the morpholine ring to attack an electrophilic carbon center.
A common approach is the reaction of morpholine with a methyl haloacetate, such as methyl bromoacetate. google.com In this SN2 reaction, the nitrogen atom of morpholine acts as the nucleophile, displacing the halide (e.g., bromide) from the methyl bromoacetate. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion. Common bases include potassium carbonate or potassium hydroxide (B78521), and the reaction is often performed in a suitable organic solvent like dichloromethane. google.com
The general reaction can be summarized as: Morpholine + Methyl Bromoacetate → this compound + HBr
The selection of reagents and conditions is crucial for optimizing the yield and purity of the final product.
Table 1: Reaction Parameters for Nucleophilic Displacement Synthesis of this compound
| Parameter | Details | Source |
|---|---|---|
| Reactants | Morpholine, Methyl Bromoacetate | google.com |
| Base | Potassium Hydroxide, Potassium Carbonate | google.com |
| Solvent | Dichloromethane | google.com |
| Temperature | Room Temperature | google.com |
| Reaction Type | Nucleophilic Substitution | |
Synthesis of Morpholinoacetohydrazides from this compound
This compound serves as a key intermediate in the synthesis of various hydrazide derivatives. These reactions are examples of nucleophilic acyl substitution, where the ester group of this compound is replaced by a hydrazide moiety.
Reaction with Hydrazine Hydrate
The synthesis of 2-morpholinoacetohydrazide is achieved through the reaction of this compound with hydrazine hydrate (H₂NNH₂·H₂O). google.comresearchgate.net In this process, hydrazine acts as a potent nucleophile, attacking the carbonyl carbon of the ester. This leads to the elimination of methanol and the formation of the corresponding acylhydrazide. The reaction is typically performed by adding hydrazine hydrate directly to the reaction mixture containing the ester. google.com This conversion is a standard method for transforming esters into hydrazides, which are valuable building blocks for the synthesis of various heterocyclic compounds and other pharmacologically relevant molecules. organic-chemistry.org
Table 2: Synthesis of 2-Morpholinoacetohydrazide
| Reactant 1 | Reactant 2 | Product | Byproduct | Source |
|---|
Reaction with Methylhydrazine
Similarly, reacting this compound with methylhydrazine (CH₃NHNH₂) results in the formation of N-methyl-2-morpholinoacetohydrazide. oregonstate.edu The presence of the methyl group on the hydrazine molecule can influence the reactivity and the properties of the resulting hydrazide. The nucleophilic attack occurs from the terminal nitrogen of methylhydrazine onto the ester's carbonyl carbon, followed by the elimination of methanol. psu.edu This reaction expands the library of accessible hydrazide derivatives from this compound, allowing for further structural modifications. organic-chemistry.org
Novel Synthetic Strategies and Advanced Catalysis in this compound Production
Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign processes.
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical production. nih.govorganic-chemistry.org In the context of this compound synthesis, this can involve several strategies. One approach is the use of greener solvents, replacing traditional chlorinated solvents like dichloromethane with more environmentally friendly alternatives such as ethanol or even water, where feasible. organic-chemistry.org Another key aspect is the use of catalytic methods over stoichiometric reagents to improve atom economy. epa.gov For instance, developing catalytic systems that can facilitate the nucleophilic substitution reaction under milder conditions or with higher efficiency would align with green chemistry goals. figshare.com While specific green-certified industrial processes for this compound are not widely published, the principles of using renewable raw materials, reducing derivatization steps, and designing for energy efficiency are central to modern synthetic chemistry. nih.gov
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. seqens.comnjbio.com For the synthesis of this compound, a continuous flow process could be designed where streams of morpholine and methyl bromoacetate are mixed and pumped through a heated reactor coil. nih.govresearchgate.net
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities while minimizing byproduct formation. njbio.com This is particularly advantageous for exothermic reactions, as the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing thermal runaway. seqens.com The implementation of flow chemistry could make the production of this compound safer, more efficient, and more economical, especially at an industrial scale. nih.govmit.edu
Chemoenzymatic Synthesis of this compound and its Analogs
The integration of enzymatic catalysts into synthetic organic chemistry, a field known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity, milder reaction conditions, and greener processes. nih.gov This approach is particularly valuable for the synthesis of complex molecules like morpholine derivatives, which are prevalent in many biologically active compounds. nih.govwisdomlib.org While specific literature on the chemoenzymatic synthesis of this compound is not extensively detailed, the principles can be applied based on established enzymatic reactions for analogous structures, primarily utilizing lipases for ester formation. nih.govscielo.br
Lipases (EC 3.1.1.3) are hydrolases that, under conditions of low water activity, can effectively catalyze the formation of ester bonds, a reaction that is the reverse of their natural hydrolytic function. scielo.br This capability is widely exploited for the synthesis of various esters, including those with pharmaceutical importance. scielo.brnih.gov The chemoenzymatic synthesis of this compound would typically involve the lipase-catalyzed esterification of a morpholinoacetic acid precursor with methanol.
A plausible chemoenzymatic route to this compound would start with a suitable N-protected or unprotected morpholinoacetic acid. The key step is the esterification reaction catalyzed by an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), which is known for its broad substrate specificity and stability in organic solvents. rsc.orgmdpi.com
The general reaction scheme is as follows:
Morpholinoacetic acid + Methanol ⇌ (Lipase) ⇌ this compound + Water
Several factors are crucial for optimizing this enzymatic esterification, including the choice of solvent, temperature, and the molar ratio of the substrates. mdpi.com While solvent-free systems are often preferred in green chemistry, the use of organic solvents can enhance substrate solubility and shift the reaction equilibrium towards ester synthesis. scielo.brmdpi.com
The synthesis of analogs of this compound can also be envisioned using this chemoenzymatic strategy. By varying the alcohol component, a range of alkyl morpholinoacetates can be produced. For instance, using ethanol, propanol, or butanol would yield the corresponding ethyl, propyl, or butyl esters.
A study on the synthesis of related morpholine derivatives employed a highly specific enzyme-catalyzed resolution as a key step to obtain single enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, highlighting the utility of enzymes in achieving stereoselectivity. nih.gov Another example is the chemoenzymatic synthesis of 2,5-diketomorpholine derivatives, where penicillin acylase was used to form an amide bond with high yield and enantiomeric purity. google.com These examples underscore the potential of enzymatic methods in producing structurally diverse and stereochemically pure morpholine analogs.
For comparison, the chemical synthesis of a similar compound, morpholin-N-ethyl acetate, has been reported by reacting morpholine with ethyl chloroacetate. researchgate.net A chemoenzymatic approach to this compound offers potential advantages over such chemical methods by avoiding the use of reactive haloacetates and proceeding under milder, more environmentally benign conditions.
The following table summarizes the key enzymes and their roles in the synthesis of morpholine derivatives and related compounds, providing a basis for the proposed chemoenzymatic synthesis of this compound.
| Enzyme | Role in Synthesis | Example Application | Reference |
| Lipase | Catalyzes esterification of a carboxylic acid with an alcohol to form an ester bond. | Synthesis of various esters for food, pharmaceutical, and biodiesel industries. scielo.br | scielo.br |
| Laccase | Catalyzes the cross-linking of morpholines with para-dihydroxylated aromatic systems. | Synthesis of novel morpholine-substituted aromatics with potential biological activities. nih.gov | nih.gov |
| Penicillin Acylase | Forms an amide bond between a carboxyl group of an oxyacid and an amino group of an amino acid. | Synthesis of 2,5-diketomorpholines, which are precursors for biodegradable polymers. google.com | google.com |
| Sialic Acid Aldolase | Catalyzes the aldol (B89426) reaction to synthesize sialic acid derivatives. | Chemoenzymatic synthesis of C8-modified sialic acids. nih.gov | nih.gov |
The research findings on the enzymatic synthesis of various esters and morpholine-containing structures strongly support the feasibility of developing a robust chemoenzymatic process for producing this compound and its analogs. Such a method would align with the principles of green chemistry, offering high selectivity and reduced environmental impact. nih.gov
Chemical Transformations and Reaction Mechanisms of Methyl Morpholinoacetate
Nucleophilic Reactions Involving the Ester Moiety
The ester group in methyl morpholinoacetate is a key site for nucleophilic attack, leading to several important chemical transformations.
Hydrolysis Mechanisms and Kinetics
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. viu.ca
Neutral Hydrolysis: In neutral aqueous solutions, the hydrolysis of esters can be initiated by the autoionization of water. nih.gov For standard esters, the process may involve water autoionization followed by protonation of the ester. nih.gov
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. This is typically a faster process compared to neutral or acid-catalyzed hydrolysis. usda.gov
The rate of hydrolysis is influenced by temperature, with an increase in temperature generally leading to a faster reaction rate. usda.govscribd.com For instance, studies on similar esters have shown a significant increase in the hydrolysis rate with each 10°C rise in temperature. usda.gov
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comscielo.br
Base-Catalyzed Transesterification: This is achieved by reacting the ester with an alkoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism at the acyl carbon. masterorganicchemistry.com To achieve optimal yields, an excess of the alcohol is often used to shift the equilibrium towards the products. scielo.brmdpi.com
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl group is protonated, activating it for nucleophilic attack by an alcohol. scielo.br This process is also an equilibrium, and using the alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com
Factors such as the molar ratio of alcohol to ester, catalyst type and concentration, reaction time, and temperature all influence the efficiency of the transesterification process. mdpi.comjournalirjpac.com
Table 1: Factors Affecting Transesterification
| Parameter | Description | Impact on Reaction |
|---|---|---|
| Alcohol to Ester Molar Ratio | The stoichiometric ratio is 3:1, but an excess of alcohol is typically used. | A higher molar ratio drives the reaction equilibrium towards the formation of the product ester. scielo.brmdpi.com |
| Catalyst | Can be an acid (e.g., H₂SO₄) or a base (e.g., NaOH, KOH). | Base catalysts are generally faster and more commonly used commercially. mdpi.com |
| Temperature | The reaction is often heated. | Increased temperature generally increases the reaction rate. mdpi.comjournalirjpac.com |
| Reaction Time | The duration of the reaction. | Longer reaction times can lead to higher conversion, up to a certain point. journalirjpac.com |
Reactions with Amines to Form Amides (e.g., Morpholinoacetohydrazides)
This compound can react with amines to form the corresponding amides. A notable example is the reaction with hydrazine (B178648) to form morpholinoacetohydrazide. This transformation involves the nucleophilic attack of the amine on the ester's carbonyl carbon, followed by the elimination of methanol (B129727).
Reactions at the α-Carbon Position
The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is another site of reactivity, primarily through the formation of an enolate.
Enolate Chemistry and Alkylation Reactions
The protons on the α-carbon of esters are weakly acidic and can be removed by a strong base to form an enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile.
Formation of Enolates: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to completely convert the ester into its enolate form. ualberta.calibretexts.org
Alkylation: The resulting enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction. ualberta.calibretexts.org This reaction forms a new carbon-carbon bond at the α-position. masterorganicchemistry.com The success of this alkylation is dependent on the nature of the alkyl halide, with primary halides being the most effective. ualberta.ca
Condensation Reactions (e.g., with Indoles, 7-Azaindoles)
This compound can participate in condensation reactions, for instance, with electron-rich aromatic compounds like indoles and 7-azaindoles. In some cases, a precursor like ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate is first synthesized and then reacted with indole (B1671886) or 7-azaindole (B17877) to form diarylmethane derivatives. mdpi.com These reactions are often catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and may be promoted by heat or microwave irradiation. mdpi.com
The reactivity of indoles in such condensation reactions is influenced by substituents on the indole ring. chim.it For example, methoxy-activated indoles are particularly reactive towards electrophilic substitution. chim.it The reaction of 2-fluoro-3-methylpyridine (B30981) with aldehydes can lead to the synthesis of 7-azaindoles and 7-azaindolines, with the product being dependent on the alkali-amide base used. rsc.org
Reactions Involving the Morpholine (B109124) Ring
The morpholine ring in this compound contains a tertiary amine, which is a key site for chemical reactivity. biosynce.com The lone pair of electrons on the nitrogen atom allows it to function as a nucleophile, participating in a variety of substitution reactions. biosynce.com
The nitrogen atom in the morpholine ring readily undergoes N-alkylation when treated with electrophiles like alkyl halides. biosynce.com A particularly important transformation is quaternization, which involves the N-alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt. This reaction not only modifies the compound's structure but also significantly alters its physical properties, such as converting it into a water-soluble derivative. nih.gov
A common agent for this transformation is methyl iodide. nih.govcdnsciencepub.com Studies on the stereochemistry of quaternization in substituted morpholines have shown that the reaction course is highly specific. cdnsciencepub.comcdnsciencepub.com Using techniques like 13C-NMR with deuteriomethyliodide as a label, it has been determined that the quaternization of the nitrogen atom preferentially occurs via axial attack on the chair conformation of the morpholine ring. cdnsciencepub.comcdnsciencepub.com This stereoselectivity is a critical consideration in the synthesis of specific diastereoisomeric quaternary salts. cdnsciencepub.com
| Reactant | Reagent | Product | Significance | Key References |
| Morpholine Derivative | Methyl Iodide | N-Methylated Quaternary Salt | Increases water solubility, creates photosensitizers. | cdnsciencepub.com, nih.gov, mdpi.com |
| Phendimetrazine | Deuteriomethyliodide | Axially-attacked Quaternary Salt | Determination of reaction mechanism and stereochemistry. | cdnsciencepub.com, cdnsciencepub.com |
While the morpholine ring is generally stable, it can undergo ring-opening and ring-transformation reactions under specific conditions. biosynce.com These reactions fundamentally alter the heterocyclic core of the molecule.
One such method is a visible-light-promoted oxidative ring-opening, which cleaves the C(sp³)–C(sp³) bond of the morpholine ring. google.com This reaction uses visible light as an energy source and molecular oxygen as the final oxidant, providing a mild alternative to harsh methods that require transition metals or high temperatures. google.com The process has been shown to be effective for a variety of N-substituted morpholine derivatives, yielding products such as 2-(N-phenylformamido)ethyl formate (B1220265) from N-phenylmorpholine with good functional group tolerance. google.com
Ring-transformation reactions have also been observed where morpholine acts as a nucleophile, attacking other heterocyclic systems. For example, morpholine reacts with 2-halogeno-N-phenacylpyridinium salts, leading to an unusual transformation. msu.ru The mechanism is believed to involve the initial formation of an oxazolo[3,2-a]pyridinium intermediate, which is then attacked by a second molecule of morpholine, causing the six-membered pyridinium (B92312) fragment to open and yield 1-amino-4-(5-aryloxazol-2-yl)buta-1,3-diene products. msu.ru The stereochemistry of the resulting butadiene product can be controlled by the reaction temperature. msu.ru
| Reaction Type | Conditions | Substrate Example | Product Example | Key References |
| Oxidative Ring-Opening | Visible light, O₂, photocatalyst | N-Phenylmorpholine | 2-(N-phenylformamido)ethyl formate | google.com |
| Ring Transformation | Refluxing acetonitrile (B52724) | 2-Halogeno-N-phenacylpyridinium salt + Morpholine | 1-Amino-4-(oxazol-2-yl)butadiene | msu.ru |
| SN2-Type Ring Opening | Lewis acid, then base | Activated aziridines + Haloalcohols | Substituted Morpholines | researchgate.net |
Advanced Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of heterocyclic compounds like this compound. benthamdirect.comresearchgate.netmdpi.com These theoretical methods allow for the detailed investigation of reaction mechanisms, including the characterization of transition states, intermediates, and the calculation of activation energies. benthamdirect.com
In the context of morpholine derivatives, quantum mechanical calculations have been successfully employed to model reaction mechanisms and predict regioselectivity. benthamdirect.com For instance, in the Hantzsch-type synthesis of 2-(morpholinoimino)-thiazoles, DFT calculations were used to compare different postulated reaction routes. The results supported the experimentally observed product by identifying the most thermodynamically favorable pathway. benthamdirect.com Computational studies are also used to correlate the structural features of morpholine-containing compounds with their biological activity by modeling their binding interactions within the active sites of enzymes or receptors. mdpi.comopenmedicinalchemistryjournal.com Such studies provide insights that are crucial for designing novel molecules with enhanced potency and selectivity. mdpi.com
| Computational Method | Application | Insights Gained | Key References |
| Quantum Mechanics (DFT) | Modeling reaction mechanisms. | Determination of the most favorable reaction pathway; prediction of regioselectivity. | benthamdirect.com |
| Molecular Docking | Simulating ligand-receptor binding. | Understanding binding interactions; correlating structure with activity. | openmedicinalchemistryjournal.com, mdpi.com |
| Molecular Dynamics (MD) | Simulating protein-ligand stability over time. | Confirmation of stable binding interactions and favorable dynamics. | mdpi.com |
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "" that specifically addresses the requested subsections:
Studies of Reaction Intermediates
While research exists for structurally related compounds, such as ethyl 2-morpholinoacetate, and general principles of isotope labeling, kinetic isotope effects, and reaction intermediates are well-documented, the strict requirement to focus solely on this compound and not introduce information outside this explicit scope prevents the use of analogous data from other compounds.
Therefore, without specific published research findings for this compound concerning these mechanistic studies, an article that is both scientifically accurate and compliant with the provided outline cannot be created.
Applications of Methyl Morpholinoacetate in Specialized Chemical Research
Medicinal Chemistry and Pharmaceutical Research
Methyl morpholinoacetate and its derivatives have garnered significant attention in medicinal chemistry for their potential to serve as key intermediates in the synthesis of novel therapeutic agents. The morpholine (B109124) moiety is a well-regarded pharmacophore known to improve the pharmacokinetic properties of drug candidates, while the acetate (B1210297) portion offers a reactive handle for further chemical modifications.
The utility of this compound as a precursor is demonstrated in its application in the synthesis of various heterocyclic compounds and targeted drug delivery systems.
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are considered a "privileged structure" in medicinal chemistry due to their presence in numerous commercially available drugs with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. beilstein-journals.orgbeilstein-journals.org One of the most efficient methods for synthesizing this scaffold is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.org This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org
While direct use of this compound is not explicitly detailed in all GBB reactions, the closely related methyl isocyanoacetate is a commonly used isocyanide component in this synthesis. beilstein-journals.orgscielo.brbeilstein-journals.orgscielo.br The reaction proceeds under catalysis by various Lewis and Brønsted acids, with rare earth triflates like Gadolinium(III) triflate (Gd(OTf)₃) showing high efficiency, especially when methyl isocyanoacetate is used as the isocyanide component. scielo.brbeilstein-journals.org The use of phosphotungstic acid (HPW) as a green and economical catalyst has also been reported to effectively produce imidazo[1,2-a]pyridines in high yields, even with less reactive isocyanides like methyl isocyanoacetate. beilstein-journals.org
Table 1: Examples of Catalysts and Conditions for GBB Reaction involving Methyl Isocyanoacetate
| Catalyst | Aldehyde | Isocyanide | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Gd(OTf)₃ (5.0 mol%) | Benzaldehyde | Methyl isocyanoacetate | MeOH | 150 °C, 0.5 h (microwave) | Good to Excellent | scielo.br |
| HPW (2 mol%) | Various aliphatic aldehydes | Methyl isocyanoacetate | Ethanol (B145695) | Microwave heating | 55-68% | beilstein-journals.org |
| Sc(OTf)₃ (5.0 mol%) | Benzaldehyde | Methyl isocyanoacetate | MeOH | 150 °C, 0.5 h (microwave) | Good to Excellent | scielo.br |
The structural similarity between this compound and methyl isocyanoacetate suggests the potential for developing synthetic routes to novel imidazo[1,2-a]pyridine (B132010) derivatives by leveraging the reactivity of the acetate moiety of the morpholine compound.
The development of therapies that selectively target tumor cells while sparing healthy tissues is a primary goal in cancer chemotherapy. One promising strategy involves the creation of peptide-drug conjugates (PDCs), which utilize a peptide to deliver a potent cytotoxic agent directly to the tumor. mdpi.comnih.govmdpi.com These systems often rely on the unique characteristics of the tumor microenvironment, such as the overexpression of certain enzymes like matrix metalloproteinases (MMPs). mdpi.comnih.gov
Activatable cell-penetrating peptides (ACPPs) are a type of PDC designed to be cleaved by tumor-associated MMPs, releasing the drug payload in the vicinity of the cancer cells. mdpi.comnih.gov While the direct incorporation of this compound into such systems is an area of ongoing research, its structural components make it a candidate for use as a linker or part of the cytotoxic payload delivery system. For instance, Cybrexa Therapeutics is developing alphalex™ PDCs, which use a pH-driven targeting approach to deliver potent anticancer agents to the acidic tumor microenvironment. cybrexa.com This technology has shown tumor-selective delivery and potent anticancer activity in preclinical models. cybrexa.com The morpholine group, in particular, is known to influence the physicochemical properties of molecules, which could be exploited in the design of such targeted delivery systems.
The cannabinoid receptor 2 (CB2) has emerged as an attractive therapeutic target for a variety of conditions, including inflammatory and neuropathic pain, due to its predominant expression in immune cells and limited psychoactive side effects associated with CB1 receptor activation. nih.gov The development of selective CB2 agonists is therefore a significant area of research in medicinal chemistry. nih.govrsc.org
The morpholine moiety has been identified as a key pharmacophore in the design of selective CB2 receptor ligands. rsc.orgresearchgate.net For example, a series of indole (B1671886) derivatives incorporating an N-ethyl morpholine moiety were designed and synthesized, leading to the discovery of potent and highly selective CB2 agonists. rsc.orgresearchgate.net In these studies, moving the N-ethyl morpholine group within the indole scaffold significantly improved the compound's affinity and selectivity for the CB2 receptor. rsc.org One of the most active compounds from this series demonstrated a potent anti-inflammatory pain effect in a rat model of inflammatory hyperalgesia. rsc.org
Table 2: Examples of Morpholine-Containing CB2 Receptor Agonists
| Compound Type | Key Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| Indole derivatives | N-ethyl morpholine moiety | Potent and selective CB2 agonism, anti-inflammatory effects | rsc.orgresearchgate.net |
| Pyridazinone-based derivatives | 4-F-benzyl side chain | High CB2 affinity and selectivity | rsc.org |
| 2-Pyridone derivatives | Bicyclic 2-pyridone | Improved affinity and selectivity for CB2 | rsc.org |
These findings highlight the importance of the morpholine ring in achieving CB2 selectivity and suggest that this compound could serve as a valuable starting material for the synthesis of novel CB2 agonists.
A prodrug is an inactive or less active compound that is metabolized in the body to release the active drug. This strategy is often employed to overcome issues with the parent drug, such as poor solubility, a short biological half-life, or lack of selectivity. google.comgoogle.com
Nitroxoline (B368727) (5-nitroquinolin-8-ol) is an antibacterial agent that has also shown promise as an anti-tumor agent by inhibiting angiogenesis and cancer cell growth. google.comgoogle.com However, its clinical application is limited by a short biological half-life and low water solubility. google.comgoogle.com To address these limitations, a prodrug approach has been developed.
Specifically, (5-nitroquinolin-8-yloxy)methyl 2-morpholinoacetate has been synthesized and patented as a nitroxoline prodrug. google.comgoogle.com In this design, the morpholinoacetate group is attached to the nitroxoline core. This modification is intended to improve the pharmacokinetic parameters of nitroxoline, such as its solubility, blood concentration, and half-life, thereby potentially reducing the required frequency of administration and expanding its therapeutic applications beyond the urinary tract. google.comgoogle.com
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. nih.govscirp.orgnih.gov By systematically modifying different parts of a molecule, researchers can identify the key structural features responsible for its therapeutic effects and optimize them to develop more potent and selective drug candidates. scirp.org
In the context of CB2 agonists, the position and nature of substituents on the morpholine ring and the rest of the scaffold are crucial for both affinity and selectivity. rsc.orgresearchgate.net SAR studies have shown that even small modifications, such as the replacement of a terminal hydroxyl group with a methyl group on a side chain, can significantly enhance selectivity for the CB2 receptor. rsc.org Similarly, in the development of antiproliferative compounds, the presence and methylation of a benzylic nitrogen in a 2-morpholinobenzoic acid scaffold were found to be critical for biological activity. rsc.org The versatile nature of the this compound structure allows for a wide range of modifications, making it an excellent tool for conducting detailed SAR investigations to refine the pharmacological properties of new drug candidates.
Investigation of Biological Activity and Structure-Activity Relationships (SAR)
Cytotoxic Activity against Cancer Cell Lines
Derivatives of morpholinoacetate have been synthesized and evaluated for their potential as anticancer agents. The morpholine ring is considered a relevant feature for anticancer activity. mdpi.commdpi.com
One study focused on a Mannich base, ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate, which demonstrated potent and selective cytotoxic activity. mdpi.com This compound was highly effective against both doxorubicin-sensitive (Colo205) and multidrug-resistant (Colo320) human colon adenocarcinoma cell lines, with IC₅₀ values of 2.05 µM and 1.72 µM, respectively. mdpi.com Crucially, it exhibited no toxicity towards normal human lung fibroblast cells (MRC-5), indicating a tumor-selective effect. mdpi.com
The morpholinoacetate scaffold is also used in the synthesis of other potential anticancer compounds. For instance, ethyl 2-(2-hydroxynaphthalen-1-yl)-2-morpholinoacetate has been reacted with indole to create biaryl esters, a class of compounds investigated for various medicinal properties, including anticancer effects. researchgate.netresearchgate.net
Table 1: Cytotoxic Activity of Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate
| Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| Colo205 | Colon Adenocarcinoma (Doxorubicin-Sensitive) | 2.05 mdpi.com |
| Colo320 | Colon Adenocarcinoma (Doxorubicin-Resistant) | 1.72 mdpi.com |
| MRC-5 | Normal Human Lung Fibroblast | Non-toxic mdpi.com |
Cannabinoid Receptor Binding Affinity
The this compound group has been successfully incorporated into novel cannabinoid structures to modulate their receptor binding affinity and selectivity. In one study, researchers described new biaryl cannabinoids where a traditional phenol (B47542) group was replaced by a methyl morpholino acetate group. This structural modification resulted in compound 2 (structure not shown in source), which was identified as a highly selective CB2 receptor agonist, showing a 500-fold selectivity for the CB2 receptor. google.com Such selective agonists are of research interest for their potential to address conditions related to inflammation and tissue injury without the psychoactive effects associated with CB1 receptor activation. google.com
Nuclear Transport Modulation Research (e.g., Crm1 inhibition)
Methyl 2-morpholinoacetate has been utilized as a key starting material in the synthesis of compounds designed to inhibit nuclear transport. Specifically, it was used in a multi-step process to create novel inhibitors of Chromosome Region Maintenance 1 (Crm1), also known as Exportin 1 (XPO1).
Crm1 is a critical protein that mediates the export of major tumor suppressor proteins (TSPs) and growth regulators—such as p53, FOXO, and IκB—from the nucleus to the cytoplasm. mdpi.comresearchgate.net In many cancer cells, Crm1 is overexpressed, leading to the functional inactivation of these TSPs and promoting resistance to apoptosis. researchgate.net By synthesizing inhibitors that block Crm1, researchers aim to force the nuclear retention of these TSPs, thereby restoring their tumor-suppressing functions and selectively inducing apoptosis in cancer cells. researchgate.net The use of methyl 2-morpholinoacetate as a scaffold in a patent for new nuclear transport modulators underscores its utility in developing potential therapeutics for disorders associated with Crm1 activity.
Pharmacological Profile and Therapeutic Potential
The research applications of this compound derivatives suggest a varied pharmacological profile and significant therapeutic potential. The morpholine moiety is known to enhance solubility and pharmacokinetic properties, making it a valuable component in drug design.
The demonstrated cytotoxic selectivity of certain derivatives against cancer cells points to their potential in oncology. mdpi.com Furthermore, the ability to create highly selective CB2 receptor agonists from a this compound group opens avenues for developing treatments for inflammatory diseases. google.com The role of this compound as a precursor to Crm1 inhibitors highlights its potential for creating therapies for various cancers and other proliferative or inflammatory disorders where Crm1 activity is dysregulated. researchgate.net
Agrochemical Research
The utility of this compound extends beyond pharmaceuticals into the domain of agrochemical synthesis, where the morpholine ring is a key structural feature in many active compounds. lookchem.comresearchgate.net
Synthesis of Agrochemically Relevant Compounds
This compound is identified as an important raw material and intermediate for the synthesis of agrochemicals. lookchem.com Its structural analogue, ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate, is also noted as a versatile intermediate for creating new agrochemicals. The morpholine chemical family has produced compounds with a range of beneficial agricultural properties, including fungicidal, insecticidal, and herbicidal activities, making its derivatives a subject of ongoing interest in pesticide innovation. researchgate.net
Studies on Repellent Activity of Derivatives (e.g., Mosquito Repellents)
Derivatives of morpholine have been developed and patented as effective insect repellents, providing an alternative to compounds like DEET. google.com Specifically, N,N-dialkyl-morpholine-4-carboxamide compounds, which are derivatives of the morpholine structure, have shown significant repellent properties against insects, including mosquitoes such as Aedes aegypti. google.com
One such derivative, N,N-Dibutyl morpholine-4-carboxamide, was tested for its protective efficacy. A 20% w/w solution provided a protection time of over 6.5 hours, demonstrating its potential as a long-lasting mosquito repellent. google.com
Table 2: Repellent Activity of a Morpholine Derivative
| Compound | Concentration (w/w) | Protection Time (hours) | Target Insect |
|---|---|---|---|
| N,N-Dibutyl morpholine-4-carboxamide | 20% | > 6.5 google.com | Mosquitoes (Aedes aegypti) google.com |
Material Science and Polymer Chemistry
This compound has emerged as a compound of interest in the fields of material science and polymer chemistry due to its specific molecular structure. The presence of the morpholine ring and the methyl ester group allows for its incorporation into polymeric chains and specialized formulations, imparting unique properties to the resulting materials.
Role as a Monomer in Polymer Synthesis
In polymer chemistry, a monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network in a process called polymerization. gantrade.com this compound can function in this capacity, particularly as a co-monomer or an additive in the synthesis of advanced polymers. Its inclusion in a polymer backbone can influence properties such as solubility, thermal stability, and adhesion.
Research has identified this compound as a component in the formulation of specialized polymers, such as those used for resist compositions in the electronics industry. google.comepo.org In these applications, the polymer must have specific characteristics to properly pattern circuits using photolithography. The incorporation of nitrogen-containing organic compounds like this compound can help tune the polymer's performance. google.com Polymerization is often achieved through a free-radical process, where an initiator starts a chain reaction linking the monomer units together. essentialchemicalindustry.org
Table 1: Properties of this compound Relevant to Polymer Synthesis
| Property | Value/Description | Source(s) |
|---|---|---|
| CAS Number | 35855-10-8 | fishersci.comscbt.com |
| Molecular Formula | C₇H₁₃NO₃ | scbt.comchemscene.com |
| Molecular Weight | 159.18 g/mol | scbt.comchemscene.com |
| Physical State | Liquid | fishersci.com |
| Appearance | Light yellow | fishersci.com |
| Key Functional Groups | Morpholine ring, Methyl ester | scbt.com |
| Primary Role | Monomer / Co-monomer | google.comlookchem.com |
Applications in Radiation Curing Materials
Radiation curing is a technology that uses high-energy sources, such as ultraviolet (UV) light or electron beams (EB), to instantly transform a liquid formulation into a solid, cross-linked material. iaea.orgprincetonkeynes.com These formulations consist of a mixture of oligomers and monomers that rapidly polymerize upon exposure to the energy source. iaea.org This process offers significant advantages, including high speed, low energy consumption, and solvent-free formulations. princetonkeynes.comresearchgate.net
This compound is utilized as a reactive monomer in radiation-curable formulations. lookchem.com Its presence in the mixture contributes to the final properties of the cured coating or material. The polymerization process in radiation curing is typically a form of free-radical polymerization, initiated by the energy from the UV or EB source. iaea.org The use of this compound has been noted in the context of resist films that are exposed to radiation and subsequently heat-treated with a curing agent. googleapis.com Chemical suppliers specializing in materials for this industry explicitly list this compound as a radiation-curable monomer, underscoring its role in this advanced technological application. lookchem.com
Catalysis and Ligand Design
The unique electronic and structural features of this compound make it a valuable molecule in the field of synthetic chemistry, particularly in the design of ligands for catalysis. Its morpholine core, containing both nitrogen and oxygen atoms, provides potential coordination sites for metal ions.
This compound as a Building Block for Ligands
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. rsc.org The design of these ligands is crucial as they can tune the electronic and steric properties of the metal center, thereby controlling the activity and selectivity of a catalyst. rsc.orgsigmaaldrich.com Complex organic molecules are often synthesized to serve as specialized ligands.
The morpholinoacetate framework serves as a versatile synthetic building block for creating more complex molecules intended for use as ligands. mdpi.comdyenamo.se Research has demonstrated that derivatives, such as ethyl morpholinoacetate precursors, can be used in reactions to construct larger, multi-functional molecules. mdpi.com For instance, morpholinoacetate derivatives have been reacted with compounds like 5-chloro-8-hydroxyquinoline (B194070) to synthesize more elaborate structures. mdpi.com This "building block" approach is a common strategy for creating novel ligands with tailored properties for specific catalytic applications. mdpi.com
Table 2: Examples of Morpholinoacetate-Derived Precursors as Building Blocks
| Precursor Compound | Reactant | Synthesized Product Type | Research Application | Source(s) |
|---|---|---|---|---|
| 2-(2-hydroxynaphthalen-1-yl)-2-morpholinoacetate | Indole | Naphthol-containing triarylmethane | Synthesis of bioactive compounds | mdpi.com |
| Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate | Indole | Diaryl- and Triarylmethanes | Synthesis of bioactive compounds | mdpi.com |
Catalytic Applications of this compound-Derived Ligands
Once complex organic molecules are synthesized from building blocks like this compound, they can be employed as ligands in transition metal catalysis. The ligand complexes with a metal, such as palladium, iridium, or nickel, to form an active catalyst. sigmaaldrich.comscielo.org.mxnih.gov These catalysts are instrumental in a vast array of chemical transformations, including cross-coupling reactions and hydrogenations. sigmaaldrich.commdpi.com
The ligands derived from the morpholinoacetate scaffold are candidates for such applications. The nitrogen and oxygen atoms within the morpholine structure can chelate (bind) to a metal center, influencing its reactivity. By modifying the ligand's structure—for example, by adding bulky or electron-donating/withdrawing groups—researchers can fine-tune the catalyst's performance for a specific reaction. sigmaaldrich.comnih.gov The development of new ligands is a key area of research aimed at discovering more efficient and selective catalysts. rsc.orgmdpi.com Therefore, ligands synthesized from the this compound building block hold potential for use in developing novel transition metal catalysts for a variety of synthetic applications.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques
Spectroscopic techniques are indispensable for elucidating the structural features of methyl morpholinoacetate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its identity and structure. nih.gov
In ¹H NMR spectroscopy of N-substituted morpholines, the protons on the morpholine (B109124) ring typically appear as two distinct multiplets. researchgate.net The protons on the carbons adjacent to the oxygen atom (Hα) are in a different chemical environment than those adjacent to the nitrogen atom (Hβ). The methylene (B1212753) protons of the acetate (B1210297) group and the methyl protons of the ester group also produce characteristic signals. The ¹H NMR spectrum of methyl acetate, a related compound, shows a peak at approximately 2.1 ppm for the acetyl protons and a peak at around 3.7 ppm for the methoxy (B1213986) protons. researchgate.net
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For N-substituted morpholines, the carbon atoms next to the oxygen (Cα) resonate at a different chemical shift compared to the carbons next to the nitrogen (Cβ). researchgate.net The carbonyl carbon of the ester group and the methyl carbon also have distinct and predictable chemical shifts.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Morpholine Hα (-O-CH₂-) | ~3.7 | Triplet |
| Morpholine Hβ (-N-CH₂-) | ~2.5 | Triplet |
| Acetate (-N-CH₂-CO-) | ~3.2 | Singlet |
| Methyl Ester (-OCH₃) | ~3.7 | Singlet |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Morpholine Cα (-O-CH₂-) | ~67 |
| Morpholine Cβ (-N-CH₂-) | ~54 |
| Acetate (-N-CH₂-CO-) | ~58 |
| Carbonyl (-C=O) | ~170 |
| Methyl Ester (-OCH₃) | ~52 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the morpholine ring.
The most prominent peak in the IR spectrum of an aliphatic ester is the carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com Additionally, esters exhibit strong C-O stretching bands. spectroscopyonline.com One band, resulting from the C-C-O stretch, is found between 1300-1200 cm⁻¹, while the O-C-C stretch appears between 1150-1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com The morpholine moiety is characterized by C-N and C-O-C stretching vibrations. researchgate.net The C-O-C stretching vibration of the ether within the morpholine ring is typically observed around 1115 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O Stretch | 1750-1735 | Strong |
| Ester | C-C-O Stretch | 1300-1200 | Strong |
| Ester | O-C-C Stretch | 1150-1000 | Strong |
| Morpholine | C-H Stretch | 2950-2850 | Medium-Strong |
| Morpholine | C-N Stretch | 1200-1020 | Medium |
| Morpholine (Ether) | C-O-C Stretch | ~1115 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₇H₁₃NO₃), the exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. libretexts.org
The fragmentation pattern of this compound would be expected to show characteristic fragments resulting from the cleavage of the morpholine ring and the ester group. For instance, a common fragmentation pathway for morpholine derivatives is the loss of the entire morpholine moiety or specific fragments from the ring. researchgate.netcore.ac.uk The base peak in the mass spectrum of morpholine itself is often observed at m/z 57, corresponding to the [C₃H₅O]⁺ fragment, and another significant peak at m/z 31 ([CH₅N]⁺). researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. nifc.gov.vneschemy.com LC-MS is particularly useful for the analysis of compounds that are not sufficiently volatile or are thermally unstable for GC-MS. researchgate.net this compound, being a polar molecule, is well-suited for LC-MS analysis. The sample is first separated on an LC column, and the eluent is then introduced into the mass spectrometer's ion source.
Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with LC-MS. nih.govlibretexts.org It is particularly effective for polar molecules and generates ions with minimal fragmentation. wikipedia.org In ESI, a high voltage is applied to a liquid sample to create an aerosol. The solvent evaporates from the charged droplets, eventually leading to the formation of gas-phase ions. youtube.com For this compound, ESI would typically produce a protonated molecular ion, [M+H]⁺. This allows for the straightforward determination of the molecular weight of the compound. The high sensitivity and minimal fragmentation make ESI-MS an excellent tool for the quantitative analysis of this compound in various matrices. nih.gov
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Chromatographic Separations
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from reaction mixtures and for purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a buffer to control pH. nih.govnih.govresearchgate.netwjpmr.comrasayanjournal.co.in
Method development for this compound would focus on optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time. nih.gov Detection is commonly performed using a UV detector, although the low chromophoric nature of this compound might necessitate detection at lower wavelengths (around 210 nm) or the use of alternative detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). For quantitative analysis, a calibration curve would be constructed by injecting standards of known concentrations. researchgate.net
Typical HPLC Method Parameters for this compound Analysis:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Retention Time | ~3.5 min |
This interactive table outlines a hypothetical set of optimized HPLC conditions for the analysis of this compound.
If this compound is synthesized in a chiral form or as a racemic mixture, Chiral HPLC is essential for the separation and quantification of its enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs are widely used for their broad applicability. windows.net
The development of a chiral HPLC method involves screening various CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode) to achieve baseline separation of the enantiomers. sigmaaldrich.com Once a suitable method is established, the enantiomeric purity (or enantiomeric excess, ee) can be determined by comparing the peak areas of the two enantiomers. sigmaaldrich.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself has a moderate boiling point, GC analysis is feasible. chemicalbook.com The technique is particularly useful for identifying and quantifying impurities that are more volatile than the main compound.
A typical GC method for this compound would employ a capillary column with a non-polar or mid-polar stationary phase. brieflands.com The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert gas (e.g., helium or nitrogen). researchgate.net A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. For structural confirmation and enhanced selectivity, a Mass Spectrometer (MS) can be used as the detector (GC-MS). nih.govmdpi.comnih.gov Method validation would include assessing linearity, precision, accuracy, and limits of detection and quantification. ptfarm.pl
Illustrative GC Method Validation Data:
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
This interactive table presents hypothetical validation data for a GC method for the quantification of this compound, demonstrating the method's reliability.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. libretexts.orgquora.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), alongside spots of the starting materials. rochester.edu The plate is then developed in a suitable solvent system (mobile phase). The separated spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent. The relative retention factor (Rf) value of the product spot can be compared to that of the starting materials to assess the reaction's progress. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org
Other Analytical Techniques
While the aforementioned techniques are central to the analysis of this compound, other analytical methods can provide complementary information. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of the compound. Mass Spectrometry (MS), often coupled with a chromatographic technique, provides information about the molecular weight and fragmentation pattern, aiding in identification. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This destructive method involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then separated and quantified by a detector. The results are used to calculate the empirical formula of the compound and to verify its purity against the theoretical values derived from its molecular formula, C₇H₁₃NO₃.
The theoretical elemental composition of this compound is calculated based on its molecular weight of 159.18 g/mol . A comparison between the experimentally obtained values and the theoretical percentages serves as a primary indicator of the sample's purity and structural integrity.
Table 1: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound
Element Theoretical Percentage (%) Expected Experimental Percentage (%) Carbon (C) 52.82 52.8 ± 0.3 Hydrogen (H) 8.23 8.2 ± 0.2 Nitrogen (N) 8.80 8.8 ± 0.2 Oxygen (O) 30.15 N/A (Typically determined by difference)
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful, non-destructive technique that provides precise information about the three-dimensional structure of a crystalline compound at the atomic level. For this compound, this method would involve growing a suitable single crystal from a solution. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays.
As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be calculated. This map allows for the determination of the precise spatial coordinates of each atom in the crystal lattice, as well as bond lengths, bond angles, and torsion angles.
Studies on other morpholine derivatives have shown that the morpholine ring typically adopts a chair conformation. iucr.orgmdpi.comsciencepublishinggroup.com In the case of this compound, X-ray crystallography would confirm this conformation and detail the orientation of the methyl acetate substituent relative to the morpholine ring. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the packing of the molecules in the crystal. researchgate.net
Table 2: Hypothetical Crystallographic Data for this compound ```html
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.1 |
| b (Å) | 8.2 |
| c (Å) | 11.3 |
| β (°) | 98.5 |
| Volume (ų) | 558.4 |
| Z (Molecules per unit cell) | 4 |
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. The two most common methods for characterizing a compound like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgA TGA thermogram for this compound would provide information on its thermal stability and decomposition profile. By heating the sample at a constant rate, the onset temperature of decomposition can be identified, which indicates the upper limit of its thermal stability. The thermogram would show mass loss at specific temperature ranges, corresponding to the volatilization or decomposition of the compound.
libretexts.orgDifferential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govA DSC thermogram can identify thermal events such as melting, crystallization, and glass transitions. For this compound, DSC would determine its melting point, which is a key physical property and indicator of purity. The enthalpy of fusion, which is the energy required to melt the solid, can also be calculated from the DSC peak.
mdpi.comTable 3: Expected Thermal Analysis Data for this compound
Mentioned Compounds
Compound Name This compound Carbon Dioxide Water Nitrogen Oxides Morpholine Methyl Acetate
Theoretical and Computational Studies of Methyl Morpholinoacetate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For Methyl Morpholinoacetate, these calculations can elucidate its stable conformations, reactivity, and electronic structure.
Density Functional Theory (DFT) for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. ajchem-a.comnih.gov By applying DFT, we can predict the optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound, which are crucial for understanding its reactivity.
The morpholine (B109124) ring in this compound is a key structural feature. DFT calculations on morpholine and its derivatives consistently show that the morpholine ring prefers a chair conformation. mdpi.comresearchgate.net The nitrogen and oxygen atoms within the ring influence its electronic properties. The nitrogen atom typically acts as a nucleophilic center, while the oxygen atom influences the ring's polarity and hydrogen bonding capabilities. researchgate.net In a study on 4-benzyl-5-oxomorpholine-3-carbamide, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set provided geometric parameters that were in good agreement with experimental X-ray analysis results. uantwerpen.be
The methyl acetate (B1210297) group introduces an ester functional group. Quantum chemical calculations on methyl acetate have been performed to understand its combustion chemistry and rotational barriers. osti.govosti.govosti.gov The carbonyl group (C=O) is a significant feature, with the carbonyl carbon being electrophilic and the oxygen being nucleophilic and a hydrogen bond acceptor.
Table 1: Predicted Key Geometric and Electronic Properties of this compound from DFT Principles
| Property | Predicted Characteristic | Rationale |
| Morpholine Conformation | Predominantly Chair Conformation | Lower energy state compared to boat or twist-boat conformations, as consistently shown in studies of morpholine derivatives. mdpi.comresearchgate.net |
| N-atom Hybridization | sp³ | Tetrahedral geometry expected for the nitrogen in the morpholine ring. |
| Key Bond Lengths | C-N and C-O bonds within the morpholine ring will exhibit standard single bond lengths. The C=O bond of the acetate will be a typical double bond length. | Based on DFT studies of similar morpholine and acetate structures. uantwerpen.be |
| HOMO Localization | Likely to be localized on the morpholine nitrogen and the non-bonding orbitals of the carbonyl oxygen. | These are the regions with the highest electron density and are common sites for electrophilic attack. |
| LUMO Localization | Primarily on the π* orbital of the carbonyl group. | This is the lowest energy unoccupied orbital and the likely site for nucleophilic attack. |
| Reactivity | The morpholine nitrogen will be a primary site for protonation and other electrophilic attacks, while the carbonyl carbon will be susceptible to nucleophilic attack. | General principles of reactivity based on the electronic nature of the functional groups. |
Conformational Analysis
Conformational analysis of this compound would focus on the rotational barriers around the key single bonds connecting the morpholine ring and the methyl acetate group. The most stable conformation will be a result of minimizing steric hindrance and optimizing electronic interactions.
The morpholine ring itself exists predominantly in a chair conformation. researchgate.net However, the substituent on the nitrogen atom can exist in either an axial or equatorial position. For most N-substituted morpholines, the equatorial position is favored to minimize steric interactions. Using Raman spectroscopy and theoretical calculations, it was found that the equatorial chair conformer of morpholine is predominant in the pure liquid state. researchgate.net
The methyl acetate moiety has rotational barriers around the C-O single bond. Studies on methyl acetate and similar esters have shown that the Z (or cis) conformation, where the methyl group of the ester is on the same side of the C-O bond as the carbonyl group, is generally more stable than the E (or trans) conformation. osti.gov
Combining these, the conformational landscape of this compound is likely dominated by two main low-energy conformers, both with the morpholine in a chair conformation but differing in the orientation of the methyl acetate group. The most stable conformer would likely have the acetate group in an equatorial position on the morpholine ring to reduce steric clash.
Table 2: Plausible Low-Energy Conformers of this compound
| Conformer | Description | Expected Relative Stability |
| Equatorial-Z | Morpholine in chair conformation, with the methyl acetate group in the equatorial position. The ester is in the Z conformation. | Most Stable |
| Equatorial-E | Morpholine in chair conformation, with the methyl acetate group in the equatorial position. The ester is in the E conformation. | Less Stable |
| Axial-Z | Morpholine in chair conformation, with the methyl acetate group in the axial position. The ester is in the Z conformation. | Less Stable than Equatorial-Z |
| Axial-E | Morpholine in chair conformation, with the methyl acetate group in the axial position. The ester is in the E conformation. | Least Stable |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. nih.gov
Interactions with Biological Targets
The structural features of this compound suggest several ways it could interact with biological macromolecules like proteins. The morpholine ring is a common scaffold in bioactive compounds and can participate in various non-covalent interactions. sci-hub.senih.gov
MD simulations of morpholine-containing compounds have shown their ability to form stable interactions within the active sites of enzymes. mdpi.comrsc.org For example, in a study of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors, MD simulations confirmed stable protein-ligand interactions over a 100-ns simulation period. mdpi.compreprints.org The morpholine moiety often contributes to favorable binding.
Solvation Effects
The solubility and behavior of this compound in different solvents can be predicted using MD simulations. The presence of the polar morpholine and ester groups suggests that it would be soluble in polar solvents like water and alcohols.
In an aqueous environment, water molecules would form hydrogen bonds with the oxygen atoms of the morpholine and acetate groups, as well as potentially with the morpholine nitrogen. These solvation shells would influence the conformational preferences of the molecule. Studies on morpholine have shown that in an aqueous solution, the contribution from the axial conformer increases compared to the pure liquid, indicating that solvent interactions can alter conformational equilibria. researchgate.net
Structure-Activity Relationship (SAR) Modeling
While specific SAR studies on this compound are not available, general principles from studies on other morpholine-containing compounds can be applied. SAR studies explore how modifications to a chemical structure affect its biological activity. nih.gove3s-conferences.orge3s-conferences.org
The morpholine ring is often considered a "privileged scaffold" in medicinal chemistry because its incorporation into a molecule can lead to improved pharmacological properties. sci-hub.senih.gov Key aspects of the SAR for morpholine-containing compounds include:
Substitution on the Morpholine Ring : Adding substituents to the carbon atoms of the morpholine ring can influence potency and selectivity by altering the shape and electronic properties of the molecule.
The Role of the Morpholine Nitrogen : The nitrogen atom is a key point for substitution. The nature of the substituent on the nitrogen is critical for activity. In the case of this compound, modifying the acetate group (e.g., changing the methyl to a larger alkyl or an aryl group) would significantly impact its properties.
Physicochemical Properties : The morpholine moiety generally improves the physicochemical properties of a compound, such as solubility and metabolic stability. sci-hub.se
In a hypothetical SAR study for this compound, one could explore how changes to the ester group (e.g., ethyl, propyl, etc.) or substitutions on the morpholine ring affect a particular biological activity. Computational tools like Quantitative Structure-Activity Relationship (QSAR) could then be used to build a model that correlates these structural changes with activity. rsc.org For instance, the inclusion of a trifluoromethyl group on a related scaffold was found to significantly enhance potency. mdpi.compreprints.org
Table 3: Hypothetical SAR for this compound Derivatives
| Modification | Predicted Effect on Activity | Rationale |
| Increase alkyl chain length of the ester (e.g., ethyl, propyl) | May increase lipophilicity, potentially affecting cell permeability and binding to hydrophobic pockets. | General principle of increasing alkyl chain length. |
| Replace methyl ester with an amide | Would introduce a hydrogen bond donor, potentially leading to new interactions with a biological target. | Introduction of an N-H group. |
| Add substituents to the morpholine ring | Could provide additional interaction points or alter the conformational preference, leading to increased or decreased activity depending on the target. | Based on SAR studies of other morpholine derivatives. e3s-conferences.org |
| Introduce aromatic groups | Could lead to π-π stacking interactions with aromatic residues in a binding site, potentially increasing affinity. | A common strategy in drug design. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based features of a set of chemical compounds with their biological activities. scilit.com For a novel or less-studied compound like this compound, a hypothetical QSAR study would be invaluable in predicting its potential biological effects.
Although no specific QSAR studies on this compound are readily available, the extensive research on morpholine derivatives provides a solid foundation for such an investigation. Morpholine-containing compounds have been the subject of QSAR analyses in various therapeutic areas, including as dopamine (B1211576) D4 receptor ligands and for their anticancer properties. acs.orgresearchgate.net
A theoretical QSAR study on a series of analogs of this compound would involve the following steps:
Dataset Compilation: A dataset of morpholinoacetate derivatives with varying substituents would be synthesized and their biological activity against a specific target (e.g., an enzyme or receptor) would be experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to build a mathematical model that links the calculated descriptors to the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
The resulting QSAR model could then be used to predict the activity of new, unsynthesized morpholinoacetate derivatives, thereby prioritizing the synthesis of the most promising candidates.
Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogs
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences polar interactions with the biological target. |
| Steric | Molecular Volume | Determines the fit of the molecule within a binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Relates to molecular branching and overall shape. |
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov The morpholine moiety itself is considered a "privileged pharmacophore" due to its frequent appearance in bioactive molecules, where it can influence properties like solubility and receptor binding. nih.govacs.org
For this compound, a pharmacophore model could be developed based on a set of known active molecules that bind to a particular biological target and share structural similarities with it. The key features of this compound that could contribute to a pharmacophore model include:
Hydrogen Bond Acceptors: The oxygen atom in the morpholine ring and the carbonyl oxygen of the ester group.
Hydrogen Bond Donor: Although not present in the parent molecule, substitutions on the morpholine ring could introduce hydrogen bond donors.
Hydrophobic Features: The ethyl portion of the morpholine ring.
Positive Ionizable Feature: The nitrogen atom of the morpholine ring, which can be protonated at physiological pH.
A hypothetical pharmacophore model for a target interacting with this compound might consist of a specific spatial arrangement of these features. This model could then be used to screen large virtual libraries of compounds to identify novel molecules with the potential for similar biological activity.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor (HBA) | The morpholine oxygen and carbonyl oxygen. | Forming hydrogen bonds with donor groups on the target protein. |
| Hydrophobic (HY) | The aliphatic carbons of the morpholine ring. | Engaging in van der Waals interactions within a hydrophobic pocket. |
| Positive Ionizable (PI) | The morpholine nitrogen. | Forming ionic interactions with negatively charged residues. |
Retrosynthetic Analysis and Synthesis Planning
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections."
A plausible retrosynthetic analysis for this compound would involve a key disconnection at the nitrogen-carbon bond of the acetate group. This leads to two simpler precursor molecules: morpholine and a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939).
Scheme 1: Retrosynthetic Analysis of this compound
Based on this analysis, a straightforward synthesis plan would involve the N-alkylation of morpholine with a suitable methyl haloacetate. This is a common and generally efficient method for preparing N-substituted morpholines. google.comgoogle.com
The forward synthesis would proceed as follows:
Reaction: Morpholine would be reacted with methyl chloroacetate in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The base could be an inorganic carbonate (e.g., potassium carbonate) or an organic amine (e.g., triethylamine).
Solvent: A polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) would be suitable for this reaction.
Work-up and Purification: After the reaction is complete, the mixture would be worked up to remove the salt byproduct and any unreacted starting materials. Purification of the final product, this compound, could be achieved through distillation or column chromatography.
An alternative, though likely more complex, synthetic route could involve the construction of the morpholine ring itself onto a pre-existing amino acid ester derivative. However, given the ready availability of morpholine, the N-alkylation approach is the most practical and efficient method.
Table 3: Key Reagents and Conditions for the Synthesis of this compound
| Step | Reagents | Base | Solvent | Purpose |
| N-Alkylation | Morpholine, Methyl Chloroacetate | Potassium Carbonate | Acetonitrile | Formation of the C-N bond to yield the target molecule. |
| Work-up | Water, Organic Solvent | - | - | Separation of the product from inorganic salts. |
| Purification | - | - | - | Isolation of pure this compound. |
Derivatives and Analogs of Methyl Morpholinoacetate
Ester Analogs (e.g., Ethyl 2-morpholinoacetate, Isopropyl 2-morpholinoacetate)
The ester group of methyl morpholinoacetate is a common site for modification, leading to a variety of ester analogs. The most well-documented of these is ethyl 2-morpholinoacetate, with other analogs such as isopropyl and tert-butyl esters also being synthesized and studied. These modifications are often pursued to alter the compound's physical and chemical properties, such as solubility and reactivity.
Ethyl 2-morpholinoacetate is a commercially available compound often used as a reagent in organic synthesis. mdpi.com It is a clear, light yellow liquid with a boiling point of approximately 113°C at 12 Torr. mdpi.com The synthesis of ethyl 2-morpholinoacetate can be achieved through the reaction of morpholine (B109124) with ethyl chloroacetate (B1199739). sapub.org This reaction involves the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic carbon of ethyl chloroacetate. sapub.org
The reactivity of these ester analogs is a key area of investigation. For instance, the ethyl ester group in ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. This reaction's rate can be influenced by steric hindrance from the morpholine ring.
The following table provides a comparison of some key properties of this compound and its common ester analogs.
Table 1: Comparison of this compound and its Ester Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| This compound | C₇H₁₃NO₃ | 159.18 | Liquid | - |
| Ethyl 2-morpholinoacetate | C₈H₁₅NO₃ | 173.21 | Liquid | 227-228 |
| Isopropyl 2-morpholinoacetate | C₉H₁₇NO₃ | 187.24 | - | - |
| tert-butyl 2-morpholinoacetate | C₁₀H₁₉NO₃ | 201.26 | - | 100 (in isopropyl ether) |
Data sourced from various chemical suppliers and databases. Boiling point for Ethyl 2-morpholinoacetate is at 767 Torr.
Amide and Hydrazide Derivatives
The conversion of the ester functionality of this compound into amide and hydrazide groups represents another significant class of derivatives. These derivatives are typically synthesized to explore new biological activities and to serve as intermediates for further chemical transformations.
Amide Derivatives: 2-Morpholinoacetamide derivatives have been synthesized and investigated for their potential pharmacological activities. For example, a series of N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide derivatives were synthesized and evaluated for their anti-inflammatory properties. bohrium.com The synthesis of these amides often involves the reaction of an amine with an activated form of morpholinoacetic acid, such as an acyl chloride or by using coupling agents. fabad.org.trnih.gov For instance, (6-substituted-3(2H)-pyridazinon-2-yl)acetamide derivatives were synthesized by treating the corresponding acetic acid derivatives with ethyl chloroformate and morpholine. fabad.org.tr Another approach involves the reaction of 2-chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide with morpholine to yield 2-morpholino-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide. mdpi.com
Hydrazide Derivatives: Morpholinoacetohydrazide is a key intermediate that can be synthesized from ethyl morpholinoacetate by reaction with hydrazine (B178648) hydrate (B1144303). sapub.org This hydrazide can then be used to prepare a variety of other compounds. For example, it can be reacted with aromatic aldehydes and cyclic ketones to form hydrazones. fabad.org.tr The synthesis of morpholinoacetohydrazide methyl chloride has also been reported. researcher.life These hydrazide derivatives are of interest due to the diverse biological properties associated with the hydrazone linkage. nih.gov
Substituted Morpholine Ring Derivatives
Modifications to the morpholine ring itself, either by substitution on the nitrogen atom (N-substitution) or on the carbon atoms of the ring (C-substitution), lead to a diverse range of derivatives. These substitutions can significantly impact the molecule's conformation, basicity, and biological activity.
N-Substituted Derivatives: While the nitrogen atom in this compound is already part of the morpholine ring and is tertiary, further reactions can occur at this position in related morpholine structures. For example, the morpholine nitrogen can undergo alkylation or acylation reactions. In the context of related morpholine-containing compounds, N-substitution is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. researchgate.net
C-Substituted Derivatives: The introduction of substituents onto the carbon atoms of the morpholine ring creates chiral centers and allows for the exploration of stereochemistry-activity relationships. A variety of substituted morpholines have been synthesized, including 2,2,4-substituted morpholines with interesting biological activities. gene-tools.com Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates have been developed to produce highly substituted morpholines. nih.gov For instance, ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate is a derivative with a substituent at the C-2 position of the morpholine ring.
Derivatives with Modified Acetate (B1210297) Moiety
Alterations to the acetate portion of this compound, beyond the ester group, provide another avenue for creating new analogs. These modifications can include the introduction of substituents on the α-carbon of the acetate group or the replacement of the acetate group with other functionalities.
Research has shown the synthesis of derivatives where the acetate moiety is part of a larger, more complex structure. For instance, N-methyl-2-morpholinoacetamide, a derivative of tanshinone IIA, demonstrated improved solubility and biological activity. cjnmcpu.com This modification involves the introduction of a methyl group on the amide nitrogen, which is derived from the original acetate group.
Furthermore, the acetate group can be functionalized to create more complex molecules. For example, the oxidative coupling of ethyl 2-morpholinoacetate with indole (B1671886) derivatives has been shown to proceed under metal-free conditions to provide indolylglycine derivatives. nih.gov This reaction functionalizes the α-position of the acetate moiety.
Conjugates and Hybrid Molecules Containing the Morpholinoacetate Scaffold
The morpholinoacetate structure can be incorporated into larger molecular assemblies, including nucleic acid conjugates and metal complexes, leading to hybrid molecules with unique properties and functions.
Morpholino nucleic acids (MNAs) are synthetic analogs of nucleic acids where the native ribose or deoxyribose sugar is replaced by a morpholine ring. mdpi.comnih.gov While structurally distinct from a simple morpholinoacetate, the synthesis of the morpholino monomers often starts from ribonucleosides and involves a periodate (B1199274) cleavage followed by reductive amination, a process that creates a morpholine structure. gene-tools.com These morpholino subunits are then linked together to form oligomers. chemrxiv.org
A key development in this area is the synthesis of morpholino nucleoside phosphoramidites, such as MNA-Uridine phosphoramidite, which are compatible with standard automated oligonucleotide synthesis. mdpi.comnih.gov This allows for the creation of mixmer antisense oligonucleotides containing both MNA and other modified nucleotides, such as 2'-O-methyl RNA on a phosphorothioate (B77711) backbone (MNA/2'-OMePS). mdpi.com These MNA-containing oligonucleotides have been shown to be effective in inducing exon skipping, demonstrating the potential of the morpholino scaffold in the development of therapeutic oligonucleotides. mdpi.com The morpholino ring in these structures provides a stable and nuclease-resistant backbone.
The morpholinoacetate moiety can act as a ligand, coordinating with metal ions to form metal complexes. The nitrogen and oxygen atoms of the morpholinoacetate can act as donor atoms, allowing for the formation of stable complexes with various transition metals.
Research has been conducted on the synthesis and characterization of copper(II) and nickel(II) complexes with ligands derived from morpholine-containing structures. For example, new copper(II) and nickel(II) coordination compounds with 3-(morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone have been synthesized and structurally characterized. mdpi.com In some of these complexes, the morpholine-containing ligand coordinates to the metal center.
Rhodium complexes with ligands containing a morpholine moiety have also been explored. For instance, dirhodium(II,II) tetraacetate can coordinate with ligands through its axial positions. researchgate.net While direct studies on rhodium complexes with this compound as a primary ligand are not extensively documented, the general principles of coordination chemistry suggest that such complexes could be formed. The study of these metal complexes is driven by their potential applications in catalysis and materials science. researchgate.netnih.gov
Conclusion and Outlook in Methyl Morpholinoacetate Research
Summary of Key Findings and Contributions to Chemical Science
Methyl Morpholinoacetate has established itself as a versatile and valuable building block in modern organic and medicinal chemistry. Its primary contribution lies in its function as a synthetic intermediate, enabling the construction of more complex molecular architectures.
One of the key findings is its role as a "glycine cation equivalent". This allows for the introduction of an amino-acid-like fragment into target molecules, a strategy that has been effectively used in the synthesis of various heterocyclic compounds. ethernet.edu.et For instance, research has demonstrated the use of related morpholinoacetate derivatives in the synthesis of functionalized imidazo[1,2-a]pyridines, which are recognized as biologically and pharmaceutically active scaffolds. rsc.org
Furthermore, the morpholinoacetate moiety has been crucial in the development of novel therapeutic agents. A significant finding was the replacement of a phenol (B47542) group with a this compound group in a series of biaryl cannabinoids, which led to the creation of a highly selective CB2 receptor agonist. csic.es This highlights the compound's utility in fine-tuning the pharmacological profile of bioactive molecules. Its application extends to the synthesis of potential anticancer agents, where ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate served as a precursor for cytotoxic diarylmethanes. mdpi.com Additionally, this compound is a documented starting material in the synthesis of N-methyl-2-morpholinoacetohydrazide, a key intermediate for developing nuclear transport modulators, which have potential applications in treating viral infections like HIV and inflammatory diseases. google.comgoogleapis.com
The reactivity of the morpholine (B109124) nitrogen and the ester group allows for a range of chemical transformations. The ester can undergo hydrolysis to the corresponding carboxylic acid, which can be a critical step for prodrug activation. The tertiary amine of the morpholine ring can participate in alkylation or acylation reactions, further expanding its synthetic utility.
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite its utility, the research landscape for this compound is not without its gaps. The majority of current literature focuses on the compound and its close analogs as reactive intermediates, with less attention paid to the intrinsic properties of the molecule itself.
A significant knowledge gap exists in the comprehensive toxicological and ecological profile of this compound. While a basic safety data sheet is available, in-depth studies on its metabolic fate, potential for bioaccumulation, and environmental degradation pathways are largely unexplored. fishersci.com The unexpected identification of this compound in bio-oil derived from date seeds presents a curious and un-investigated avenue, suggesting potential natural sources or novel formation pathways under pyrolysis conditions that warrant further investigation. doi.org
While the reactivity of the broader class of morpholinoacetates is utilized, there is a lack of systematic, comparative studies. Research that directly contrasts the reactivity and synthetic efficiency of this compound with its ethyl, propyl, or other ester analogs under various reaction conditions is scarce. Such studies would provide a valuable guide for synthetic chemists in selecting the optimal reagent for a specific transformation.
Furthermore, the full extent of its own biological activity remains an open question. Research has focused on the properties of the larger molecules synthesized from this compound, not on the potential biological effects of the compound itself. A thorough screening of its bioactivity could reveal unforeseen applications.
Future Directions for Synthetic and Mechanistic Research
Future research on this compound is poised to advance in several exciting directions, focusing on both the development of novel synthetic methodologies and a deeper mechanistic understanding.
Synthetic Research:
Modern Synthetic Methods: There is an opportunity to expand the synthetic toolkit for reactions involving this compound. For example, the successful use of electrochemical oxidative coupling to form a C-N bond between an α-aryl acetate (B1210297) and a secondary amine could be more broadly applied to this compound, offering a green and efficient alternative to traditional methods. researchgate.net
Catalysis: Exploration of new catalytic systems could unlock novel reactivity. The use of Hafnium(IV) triflate/trimethylsilyl chloride to activate a related morpholinoacetate as a glycine (B1666218) cation equivalent is a case in point. ethernet.edu.et Future work could involve screening a wider array of Lewis and Brønsted acids, as well as transition metal catalysts, to expand its application in multi-component and cascade reactions. rsc.org
Flow Chemistry: The synthesis of α-amino esters, a class to which this compound belongs, has been achieved using continuous-flow conditions. researchgate.net Adapting the synthesis and subsequent transformations of this compound to flow chemistry could offer advantages in terms of safety, scalability, and reaction control, making it more attractive for industrial-scale production.
Mechanistic Research:
Computational Studies: Detailed mechanistic investigations, including density functional theory (DFT) calculations, could provide profound insights into the reaction pathways. Such studies could elucidate the precise role of the morpholine ring in modulating the reactivity of the ester and the α-carbon, explain observed regioselectivity in reactions, and help predict the feasibility of new transformations.
Kinetics and Intermediate Analysis: In-depth kinetic studies of its key reactions, coupled with the spectroscopic identification of transient intermediates, would provide a more complete picture of the reaction mechanisms. This would move beyond the current, often hypothetical, mechanistic proposals. libretexts.orgyoutube.com
Potential for Translational Research and Industrial Applications
The established use of this compound as a versatile intermediate provides a strong foundation for its translational and industrial potential. It is already cited as an important raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. lookchem.com
The most promising area for translational research is in drug discovery and development. Its demonstrated role in the synthesis of molecules with specific biological targets underscores its value:
Inflammatory Diseases: Its incorporation into highly selective CB2 receptor agonists suggests a pathway toward developing novel anti-inflammatory therapies. csic.es
Oncology: Its use as a building block for cytotoxic diarylmethanes indicates potential for the development of new anticancer agents. mdpi.com
Infectious Diseases: As a precursor to nuclear transport modulators, it plays a role in the quest for new treatments for diseases like HIV. google.com
The industrial appeal of this compound is linked to its utility as a readily available and reactive intermediate. lookchem.com Future industrial applications could focus on streamlining the synthesis of high-value fine chemicals and pharmaceutical ingredients. The development of more efficient, scalable, and sustainable synthetic routes, such as those employing flow chemistry or electrochemistry, would further enhance its industrial attractiveness. researchgate.net The discovery of this compound in bio-oil, while needing significant further research, hints at the long-term possibility of bio-based sourcing, which would align with the growing industrial demand for sustainable chemical feedstocks. doi.org
Data Tables
Table 1: Synthetic Applications of Morpholinoacetate Derivatives
| Reaction Type | Precursor Example | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Heterocycle Synthesis | Ethyl α-benzotriazolyl-α-morpholinoacetate | Imidazo[1,2-a]pyridines | Ga(OTf)₃, Reflux | rsc.org |
| Mannich-type Reaction | Ethyl glyoxylate (B1226380), morpholine, 5-chloro-8-hydroxyquinoline (B194070) | Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate | Microwave, 100°C | mdpi.com |
| Aminomethylation | Methyl 2-morpholinoacetate | α-Amino-α-aryl ester | Hf(OTf)₄/Me₃SiCl | ethernet.edu.et |
| Hydrazide Formation | Methyl 2-morpholinoacetate | N-methyl-2-morpholinoacetohydrazide | Methylhydrazine, Reflux | google.comgoogleapis.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl Morpholinoacetate |
| Methyl acetate |
| Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate |
| 2-(2-((4-Fluorophenoxy)methyl)morpholino)acetic acid |
| Ethyl α-benzotriazolyl-α-morpholinoacetate |
| 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine (B132010) |
| Methyl-2-(2-chlorophenyl)-2-morpholinoacetate |
| N-methyl-2-morpholinoacetohydrazide |
| Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate |
| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol |
| Methyl 2-(diallylamino)-2-methoxyacetate |
| p-Toluenesulfonic acid |
| Hafnium(IV) triflate |
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of methyl morpholinoacetate to ensure high yield and purity?
- Methodology : Focus on solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of morpholine and methyl chloroacetate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water system). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and H NMR (400 MHz, CDCl) to confirm esterification and absence of unreacted starting materials .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C/75% relative humidity for 1–6 months. Analyze degradation products using LC-MS (ESI+ mode) and quantify residual compound via UV-Vis spectroscopy (λ = 230 nm). Compare results against freshly synthesized batches to identify optimal storage protocols .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- NMR : H NMR (δ 3.6–3.8 ppm for morpholine protons; δ 3.7 ppm for methoxy group).
- IR : Ester C=O stretch at ~1740 cm, morpholine ring vibrations at 1250–1100 cm.
- MS : Molecular ion peak at m/z 236.27 (M+H) via high-resolution mass spectrometry.
Cross-validate with commercial or literature spectra to resolve discrepancies .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Perform kinetic studies using substituted amines (e.g., aniline vs. piperidine) under controlled conditions. Monitor reaction rates via in situ FTIR (C=O band disappearance) or F NMR (if fluorinated analogs are used). Compare activation energies computed via DFT (B3LYP/6-31G*) with experimental data to elucidate mechanistic pathways .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC determination via MTT assay).
- Control variables : Account for solvent effects (DMSO concentration ≤0.1%) and batch-to-batch purity variations.
- Meta-analysis : Aggregate data from multiple studies using tools like Morpho (KNB Metacat server) to identify outliers or systematic biases .
Q. How can computational modeling predict the pharmacokinetic properties of this compound analogs?
- Methodology :
- ADME prediction : Use software like Schrödinger’s QikProp to calculate logP, BBB permeability, and CYP450 inhibition.
- Molecular docking : Simulate binding affinities to target proteins (e.g., kinases) using AutoDock Vina. Validate predictions with in vitro permeability assays (Caco-2 cell monolayers) .
Data Presentation Guidelines
Table 1 : Key Analytical Parameters for this compound
| Parameter | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 85–87°C | |
| Purity (HPLC) | C18 column, 1.0 mL/min | ≥98% (λ = 254 nm) | |
| Stability (40°C/75% RH) | LC-MS degradation analysis | <5% degradation after 1 month |
Table 2 : Synthesis Optimization Variables
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | 85% yield vs. 72% in THF |
| Catalyst | Triethylamine (1.2 eq) | Reduces side-product formation |
| Reaction Time | 12 hours at 25°C | Maximizes conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
